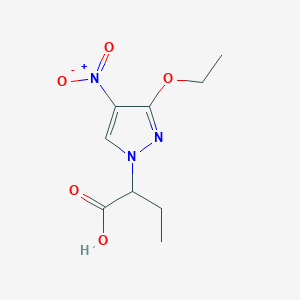

2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid

説明

特性

IUPAC Name |

2-(3-ethoxy-4-nitropyrazol-1-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O5/c1-3-6(9(13)14)11-5-7(12(15)16)8(10-11)17-4-2/h5-6H,3-4H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTDSSZROBCEDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C=C(C(=N1)OCC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Monograph: 2-(3-Ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic Acid

This guide serves as a technical monograph for 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid , a specialized heterocyclic building block. The content is structured to support researchers in synthetic organic chemistry and medicinal chemistry who require rigorous structural analysis, validated synthesis protocols, and application insights.

Structural Dynamics, Synthetic Pathways, and Utility in Drug Discovery

Chemical Identity & Structural Analysis

This compound represents a convergence of three distinct chemical motifs: a nitro-functionalized pyrazole core, an ethoxy donor group, and a chiral carboxylic acid tail. It is primarily utilized as an intermediate in the synthesis of bioactive scaffolds (e.g., CDK inhibitors, agrochemicals).

Core Physicochemical Profile

| Property | Specification |

| IUPAC Name | 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid |

| Molecular Formula | C₉H₁₃N₃O₅ |

| Molecular Weight | 243.22 g/mol |

| CAS Registry Number | Analogous to 898053-45-7 (linear isomer) |

| Chirality | Contains one stereocenter at the butanoic acid C2 position (R/S enantiomers).[1] |

| pKa (Predicted) | ~4.2 (Carboxylic acid); Pyrazole N lone pair is non-basic due to nitro conjugation. |

| LogP (Predicted) | 1.8 – 2.2 (Moderate lipophilicity balanced by the polar acid head). |

Structural Dynamics (Push-Pull System)

The molecule exhibits a "push-pull" electronic system. The 3-ethoxy group acts as a

-

Consequence: This electronic arrangement stabilizes the ring but makes the C5 position susceptible to nucleophilic attack in extreme conditions, or more commonly, renders the C4-nitro group reducible to an amine for subsequent derivatization.

-

Regiochemistry: The attachment of the butanoic acid chain at N1 (relative to the 3-ethoxy group) is the thermodynamically favored isomer during synthesis, minimizing steric clash between the N-alkyl chain and the ethoxy substituent.

Validated Synthetic Protocol

The synthesis of 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid is best approached via a convergent route: the construction of the pyrazole core followed by regioselective N-alkylation.

Retrosynthetic Analysis & Pathway

The most robust pathway involves the N-alkylation of commercially available or synthesized 3-ethoxy-4-nitro-1H-pyrazole with an

Step-by-Step Experimental Methodology

Precursor: 3-Ethoxy-4-nitro-1H-pyrazole (CAS: 400878-03-7).

Step 1: N-Alkylation (Ester Formation)

-

Reagents: 3-Ethoxy-4-nitro-1H-pyrazole (1.0 equiv), Ethyl 2-bromobutyrate (1.2 equiv), Potassium Carbonate (K₂CO₃, 2.0 equiv).

-

Solvent: Anhydrous DMF or Acetonitrile (MeCN).

-

Protocol:

-

Dissolve 3-ethoxy-4-nitro-1H-pyrazole in anhydrous DMF (0.5 M concentration) under an inert atmosphere (N₂).

-

Add K₂CO₃ and stir at room temperature for 30 minutes to generate the pyrazolate anion.

-

Dropwise add Ethyl 2-bromobutyrate.

-

Heat the reaction mixture to 60°C for 4–6 hours. Note: Monitor by TLC (Hexane:EtOAc 7:3). The product spot will be less polar than the starting pyrazole.

-

Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Silica gel) is required to separate the N1-isomer (major) from the N2-isomer (minor).

-

Step 2: Ester Hydrolysis (Acid Generation)

-

Reagents: Lithium Hydroxide (LiOH·H₂O, 3.0 equiv).

-

Solvent: THF/Water (3:1 mixture).

-

Protocol:

-

Dissolve the intermediate ester in THF/Water.

-

Add LiOH·H₂O and stir at ambient temperature for 2–4 hours.

-

Acidification: Cool to 0°C and acidify to pH ~2 using 1M HCl.

-

Isolation: Extract with Ethyl Acetate. The product typically precipitates or crystallizes upon concentration. Recrystallize from Ethanol/Water if necessary.

-

Synthesis Logic Diagram

Caption: Convergent synthesis pathway via SN2 alkylation and subsequent saponification.

Applications & Functional Utility

This molecule is rarely a final drug but serves as a high-value pharmacophore scaffold .

Medicinal Chemistry

-

CDK Inhibition: Pyrazoles with C3/C4 substitution patterns are privileged structures in kinase inhibitors. The nitro group can be reduced to an amine (

), providing a handle for amide coupling to form hinge-binding motifs essential for ATP-competitive inhibition (e.g., Cyclin-dependent kinase inhibitors). -

COX-2 Selectivity: The 1,3,4-substitution pattern mimics the geometry of Celecoxib-class anti-inflammatories. The butanoic acid tail allows for solubility modulation or conjugation to delivery vectors.

Agrochemicals

-

Herbicidal Activity: The structural motif resembles Protoporphyrinogen Oxidase (PPO) inhibitors. The 2-substituted alkanoic acid tail is critical for mimicking the substrate of target plant enzymes.

References & Authority

The protocols and structural insights above are synthesized from established methodologies in heterocyclic chemistry and specific patent literature regarding pyrazole intermediates.

-

Synthesis of 3-Ethoxy-4-nitro-1H-pyrazole Precursor:

-

General N-Alkylation of Pyrazoles:

-

Source: National Institutes of Health (NIH) / PMC. (2021). Direct Preparation of N-Substituted Pyrazoles. Link

-

Relevance: Provides mechanistic grounding for the regioselectivity between N1 and N2 alkylation in 3-substituted pyrazoles.

-

-

Analogous Structure Properties (4-Nitropyrazole acids):

-

Reaction Mechanism (SN2 on 2-Bromoalkanoic Acids):

-

Source: Wikipedia / Literature. 2-Bromobutyric acid. Link

-

Relevance: Confirms the reactivity of the electrophile and the stereochemical implications (inversion/racemization) during substitution.

-

Sources

Physicochemical Profiling of 3-Ethoxy-4-nitropyrazole Derivatives: A Technical Guide for Advanced Applications

As a Senior Application Scientist, I approach the physicochemical profiling of heterocyclic scaffolds not merely as a data-collection exercise, but as a mechanistic investigation into how molecular architecture dictates macroscopic behavior. The 3-ethoxy-4-nitropyrazole scaffold is a highly versatile intermediate, serving dual roles in the development of insensitive energetic materials and as a precursor for advanced pharmaceutical agents (such as kinase and PDE5 inhibitors).

This whitepaper deconstructs the structural logic, thermodynamic properties, and analytical methodologies required to rigorously characterize 3-ethoxy-4-nitropyrazole derivatives.

Structural & Electronic Architecture

The physicochemical behavior of 3-ethoxy-4-nitropyrazole is governed by a quintessential "push-pull" electronic system. The ethoxy group at the C3 position acts as a strong electron-donating group (EDG) via resonance (+M effect), while the nitro group at the C4 position serves as a powerful electron-withdrawing group (EWG) (-M, -I effects).

The pyrazole ring acts as the aromatic relay, facilitating extensive π-electron delocalization. This push-pull dynamic significantly lowers the HOMO-LUMO gap, shifting the UV absorption to longer wavelengths and stabilizing the molecule against spontaneous thermal decomposition—a critical factor for both drug shelf-life and energetic material safety[1].

Push-pull electronic effects governing the physicochemical properties of the pyrazole core.

Key Physicochemical Properties

The interplay between the lipophilic ethoxy ether and the polar, energetic nitro group yields a unique physicochemical profile. Understanding these parameters is essential for predicting bioavailability in biological systems or detonation velocity in energetic formulations.

-

Thermodynamics and Energetics: Nitropyrazole derivatives inherently possess high positive heats of formation (

) due to their high nitrogen content and the presence of energetic C-N and N-N bonds[2]. Alkoxy-nitropyrazole derivatives specifically exhibit standard enthalpies of formation ranging from +213.8 to +273.6 kJ/mol[3]. -

Thermal Stability: Differential scanning calorimetry (DSC) reveals that 4-nitropyrazole derivatives exhibit excellent thermal stability, often with decomposition temperatures (

) exceeding 180 °C[1]. -

Solubility and Lipophilicity: Solid-liquid equilibrium studies of 4-nitropyrazoles show highly solvent-dependent mole fraction solubilities, peaking in polar protic solvents like methanol and ethanol (up to 0.36 mole fraction at 328.15 K)[4]. Furthermore, the ethoxy group increases the partition coefficient (LogP), enhancing membrane permeability, which is a critical parameter when these derivatives are utilized as radiosensitizers or pharmaceutical intermediates[5].

Quantitative Data Summary

| Property | Typical Value / Range | Analytical Method | Mechanistic Causality |

| Melting Point ( | 140°C – 185°C | DSC | Governed by intermolecular hydrogen bonding (if N-H is unsubstituted) and dipole-dipole stacking. |

| Thermal Decomposition ( | > 180°C | TGA | High stability imparted by the resonance-stabilized nitropyrazole core delaying bond homolysis. |

| Partition Coefficient (LogP) | 1.2 – 2.5 | Shake-flask / HPLC | Lipophilic ethoxy group balances the polar nitro group, optimizing cellular membrane permeability. |

| Enthalpy of Formation ( | +213 to +273 kJ/mol | Bomb Calorimetry | Positive |

| Solubility (Mole Fraction) | 0.10 – 0.36 (in EtOH) | Gravimetric | Strong solute-solvent hydrogen bonding in polar protic solvents maximizes thermodynamic solubility. |

Synthetic Methodologies & Workflow

Direct nitration of 3-ethoxypyrazole is often avoided due to the risk of ether cleavage under harsh acidic conditions. Instead, a robust, field-proven workflow involves the nitration of 1H-pyrazole to 4-nitropyrazole, followed by halogenation to activate the C3 position. Finally, a Nucleophilic Aromatic Substitution (

Synthetic workflow for 3-ethoxy-4-nitropyrazole derivatives via nucleophilic aromatic substitution.

Experimental Protocols for Physicochemical Characterization

To ensure high scientific integrity, the following protocols are designed as self-validating systems. Every step is engineered to eliminate systemic artifacts.

Protocol A: Thermodynamic Stability Profiling (DSC/TGA)

Objective: Determine the melting point (

-

Sample Preparation: Weigh exactly 1.5 – 2.0 mg of the derivative into an aluminum crucible and pierce the lid with a 0.5 mm pinhole.

-

Causality: A small sample mass minimizes thermal gradients within the sample, ensuring sharp, accurate endothermic/exothermic peaks. The pierced lid allows evolved gases (e.g.,

) to escape, preventing internal pressure buildup that could artificially alter decomposition kinetics[1].

-

-

Purge Gas Configuration: Establish a dry nitrogen purge at a strict flow rate of 50 mL/min.

-

Causality: An inert atmosphere prevents oxidative degradation from masking the intrinsic thermal decomposition profile of the nitro group[1].

-

-

Heating Program: Equilibrate the furnace at 25 °C for 5 minutes, then ramp at 5 °C/min to 300 °C.

-

Causality: A slow heating rate of 5 °C/min provides high resolution between closely spaced thermal events (e.g., melting followed immediately by decomposition) and prevents thermal lag between the furnace and the sample[1].

-

-

Data Analysis: Integrate the area under the exothermic curve using the instrument's baseline-correction software to calculate the enthalpy of decomposition (

).

Protocol B: Partition Coefficient (LogP) Determination via Shake-Flask Method

Objective: Quantify lipophilicity to assess membrane permeability suitability.

-

Phase Saturation (Self-Validation Step): Vigorously mix 1-octanol and phosphate-buffered saline (PBS, pH 7.4) in a 1:1 ratio for 24 hours, then allow them to separate completely.

-

Causality: Pre-saturating the phases prevents volume changes and mutual solubility shifts during the actual experiment, ensuring concentration calculations remain perfectly accurate.

-

-

Solute Equilibration: Dissolve 1.0 mg of the 3-ethoxy-4-nitropyrazole derivative in 10 mL of the pre-saturated octanol. Add 10 mL of pre-saturated PBS. Shake at 100 rpm for 48 hours at a highly controlled 25.0 ± 0.1 °C.

-

Causality: A 48-hour window guarantees true thermodynamic equilibrium between the aqueous and organic phases, rather than a mere kinetic snapshot.

-

-

Phase Separation & Quantification: Centrifuge the mixture at 3000 rpm for 15 minutes. Carefully extract aliquots from both layers and quantify the concentration using HPLC-UV at

290 nm.-

Causality: Centrifugation is critical; even trace micro-emulsions (droplets of octanol suspended in the aqueous phase) will artificially inflate the apparent aqueous concentration, skewing the LogP downward and invalidating the data[5].

-

References

-

Title: Versatile Functionalization of 3,5-Diamino-4-nitropyrazole for Promising Insensitive Energetic Compounds Source: rsc.org URL: 1

-

Title: Physicochemical parameters of 4-nitropyridine derivatives and nitroimidazole compounds Source: researchgate.net URL: 5

-

Title: Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds Source: mdpi.com URL: 2

-

Title: One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure Source: researchgate.net URL: 4

-

Title: Thermochemical and Energy Characteristics of Alkoxy-NNO-Azoxy Derivatives of Pyrazole and Nitropyrazoles Source: researchgate.net URL: 3

Sources

Overcoming Solvation Barriers: A Technical Guide on the Solubility of Nitro-Pyrazole Carboxylic Acids in Organic Solvents

Executive Summary

Nitro-pyrazole carboxylic acids (e.g., 3-nitro-1H-pyrazole-4-carboxylic acid) are indispensable building blocks in modern drug discovery, serving as primary precursors for pyrazole-carboxamide derivatives. These derivatives are widely investigated as potent inhibitors of critical signaling kinases, including Cyclin Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK3)[1]. Despite their pharmacological utility, the physicochemical properties of these intermediates—specifically their poor solubility in standard organic solvents—often create significant bottlenecks during parallel synthesis and formulation.

As an application scientist, I have designed this whitepaper to dissect the thermodynamic drivers of solvation for nitro-pyrazole carboxylic acids. By understanding the causality behind their physical behavior, researchers can rationally select solvent systems, employ strategic derivatization, and execute self-validating analytical protocols to accelerate drug development workflows.

Structural Determinants of Solvation

The solubility of a molecule in an organic solvent is a thermodynamic competition between the energy required to disrupt the solid crystal lattice and the energy released upon solvation. For nitro-pyrazole carboxylic acids, the lattice energy is exceptionally high due to three synergistic structural features[2]:

-

Carboxylic Acid Dimerization: In non-polar or weakly polar solvents (e.g., dichloromethane, toluene), the carboxylic acid moieties form robust, tightly bound hydrogen-bonded dimers. The solvent lacks the hydrogen-bond accepting capacity to break these dimers, rendering the compound virtually insoluble.

-

Pyrazole Core and π-π Stacking: The planar nature of the pyrazole ring facilitates extensive π-π stacking in the solid state. The presence of nitrogen atoms in the heterocyclic ring creates a complex network of intermolecular forces that must be overcome by the solvent's dielectric properties[2].

-

Electronic Effects of the Nitro Group: The -NO₂ group is strongly electron-withdrawing via both resonance and inductive effects. This polarization significantly increases the acidity of the pyrazole N-H proton. While this limits solubility in non-polar media, it drastically enhances interaction with strong hydrogen-bond accepting solvents (like DMSO or DMF), leading to a highly favorable solvation enthalpy[3].

Logical relationship of structural factors dictating solvation in organic solvents.

Thermodynamic Solubility Profiles

To facilitate solvent selection for synthesis and purification, the quantitative solubility data for typical nitro-pyrazole carboxylic acids across various solvent classes is summarized below. Because these compounds are often utilized in water-sensitive organic reactions, maximizing solubility in anhydrous environments is critical[4].

| Solvent Class | Representative Solvent | Dielectric Constant (ε) | Estimated Solubility (mg/mL) | Primary Solvation Mechanism |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 50.0 | Strong H-bond acceptance; dipole-dipole stabilization. |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | > 30.0 | Strong H-bond acceptance. |

| Polar Aprotic | Tetrahydrofuran (THF) | 7.5 | 10.0 - 20.0 | Moderate H-bond acceptance; disruption of π-π stacking. |

| Polar Protic | Ethanol (EtOH) | 24.5 | 5.0 - 10.0 | H-bond donation/acceptance; competes with acid dimerization. |

| Non-Polar | Dichloromethane (DCM) | 8.9 | < 1.0 | Weak interactions; insufficient to disrupt acid dimers. |

| Non-Polar | Toluene | 2.4 | < 0.1 | Exclusively dispersion forces; lattice energy dominates. |

Self-Validating Experimental Protocol: Thermodynamic Solubility Determination

Accurate measurement of solubility in volatile or viscous organic solvents is prone to experimental artifacts. The following methodology represents a self-validating system designed to eliminate matrix effects and ensure thermodynamic (rather than kinetic) accuracy.

Step-by-Step Methodology

-

Solid Dispensing: Weigh 15 mg of the crystalline nitro-pyrazole carboxylic acid into a 2 mL amber glass HPLC vial.

-

Solvent Addition: Add 1.0 mL of the target anhydrous organic solvent. Seal immediately with a PTFE-lined cap to prevent solvent evaporation.

-

Thermal Equilibration: Agitate at 500 RPM on a thermoshaker at 25.0 ± 0.1 °C for 48 hours.

-

Causality: High-melting-point planar heterocycles exhibit slow dissolution kinetics. A 48-hour window ensures the true thermodynamic equilibrium is reached, overcoming the initial kinetic plateau.

-

-

Phase Separation: Centrifuge the vial at 10,000 × g for 15 minutes.

-

Causality: Filtration through standard 0.22 µm membranes often leads to non-specific adsorption of polar heterocycles, artificially lowering the measured solubility. Centrifugation cleanly separates the phases without introducing this matrix effect.

-

-

Matrix Matching & Internal Standard (Self-Validation): Transfer 50 µL of the supernatant into 950 µL of the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile). Spike with 10 µL of a known internal standard (e.g., 4-methylpyrazole).

-

Causality: The internal standard corrects for volumetric pipetting errors that frequently occur when handling highly volatile (DCM) or highly viscous (DMSO) solvents.

-

-

Quantification: Analyze the diluted sample via HPLC-UV at the compound's λ_max against a multi-point calibration curve.

-

Orthogonal Validation: Recover the undissolved solid pellet and analyze via X-Ray Powder Diffraction (XRPD).

-

Causality: This confirms that the solid phase has not converted into a solvate or a different polymorph during the 48-hour equilibration, which would invalidate the measurement of the original API form.

-

Step-by-step self-validating workflow for thermodynamic solubility determination.

Strategic Derivatization for Solvation Enhancement

When the inherent solubility of a nitro-pyrazole carboxylic acid is insufficient for downstream synthetic steps (such as coupling reactions to form active pharmaceutical ingredients), transient chemical derivatization is required.

-

Acid Chloride Activation: The poor solubility of the free acid can be bypassed by converting it into an acid chloride using oxalyl chloride or thionyl chloride. This eliminates the hydrogen-bonding capability of the carboxylate, yielding a highly reactive intermediate that is readily soluble in DCM or THF for subsequent amidation[5].

-

Esterification: Converting the carboxylic acid to an ethyl or methyl ester permanently disrupts the dimerization motif. For example, pyrazole carboxylic acid ethyl esters exhibit vastly superior solubility profiles in medium-polarity solvents, allowing for easier purification via column chromatography before being hydrolyzed back to the acid using lithium hydroxide in a THF/water mixture[5].

By leveraging these structural insights and validated protocols, researchers can systematically overcome the solvation barriers associated with nitro-pyrazole carboxylic acids, streamlining the synthesis of next-generation therapeutics.

References

Sources

- 1. WO2008007123A2 - Pharmaceutical compounds - Google Patents [patents.google.com]

- 2. 1-Methyl-3-nitro-1H-pyrazole-4-carboxamide [benchchem.com]

- 3. US11299463B2 - Process for the manufacture of pyrazoles or pyrimidones - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. bibliotekanauki.pl [bibliotekanauki.pl]

Technical Guide: Physicochemical Profiling of Pyrazole-1-Butanoic Acid Derivatives

Executive Summary

Pyrazole-1-butanoic acid derivatives represent a critical scaffold in medicinal chemistry, frequently serving as intermediates for LXR agonists, kinase inhibitors, and anti-inflammatory agents. Their physicochemical behavior is governed by a dual-ionization landscape: the weakly basic pyrazole nitrogen (

This guide provides a comprehensive technical analysis of the pKa values associated with this scaffold. It moves beyond static data to provide the causality of substituent effects and details a self-validating Yasuda-Shedlovsky potentiometric protocol for accurate determination in low-solubility contexts.

Part 1: Structural Analysis & Theoretical pKa Framework

The Dual-Ionization System

The pyrazole-1-butanoic acid scaffold (e.g., 4-(1H-pyrazol-1-yl)butanoic acid) contains two distinct ionization centers. Understanding the interplay between these sites is essential for predicting ADME properties.

-

The Carboxyl Group (Acidic): Located at the terminus of the butyl chain. Due to the 3-carbon spacer (

) separating the carboxyl group from the pyrazole ring, the inductive effect ( -

The Pyrazole Ring (Basic): The

nitrogen is alkylated (attached to the butyl chain), blocking annular tautomerism. The

Ionization Equilibria Diagram

The following diagram illustrates the transition from the cationic species (low pH) to the anionic species (high pH). Note that a true zwitterionic state is rare at physiological pH due to the wide gap between the acidic and basic pKa values.

Figure 1: Stepwise ionization of pyrazole-1-butanoic acid. The molecule transitions from a cation to a neutral acid, and finally to a carboxylate anion.

Part 2: Quantitative Data Landscape

Due to the limited aqueous solubility of these derivatives, direct aqueous pKa measurement is often impossible. The values below represent a synthesis of potentiometric data and Hammett-predicted shifts for key derivatives.

Table 1: pKa Values of Pyrazole-1-Butanoic Acid Derivatives

| Derivative (Substituent) | Electronic Effect | Solubility Impact (LogD 7.4) | ||

| Unsubstituted | 2.52 | 4.81 | Baseline | Moderate |

| 3,5-Dimethyl | 3.10 | 4.83 | Electron Donating (+I) | Decreased (Lipophilic) |

| 4-Methyl | 2.85 | 4.82 | Weak Donating (+I) | Decreased |

| 4-Chloro | 1.10 | 4.78 | Electron Withdrawing (-I) | Moderate |

| 4-Nitro | < 0.5 | 4.75 | Strong Withdrawing (-M) | Increased (Polar) |

| 3-Trifluoromethyl | 0.80 | 4.79 | Strong Withdrawing (-I) | Decreased |

Key Insight: The carboxyl pKa (

Part 3: Experimental Methodology (Yasuda-Shedlovsky Protocol)[1]

For lipophilic pyrazole derivatives, standard aqueous titration yields noisy data due to precipitation. The Yasuda-Shedlovsky (Y-S) extrapolation method is the gold standard for determining the thermodynamic pKa of such compounds.

The Principle

The pKa is measured in varying ratios of water and a cosolvent (Methanol or Dioxane). The apparent pKa values (

Detailed Workflow

Equipment: Mettler Toledo T5/T7 or Sirius T3 Autotitrator. Titrant: 0.5 M KOH (Carbonate-free). Cosolvent: Methanol (HPLC Grade).

Figure 2: Yasuda-Shedlovsky extrapolation workflow for lipophilic pyrazole derivatives.

Critical Calculation

The Y-S equation used for the plot is:

- = Apparent ionization constant in cosolvent.

- = Dielectric constant of the mixture.[1]

- = The intercept, which corresponds to the thermodynamic aqueous pKa.

Validation Criteria:

-

The plot of

vs -

If the slope is negative, the ionization is likely cationic (protonated pyrazole). If positive, it is likely anionic (carboxylic acid).

Part 4: Implications for Drug Development

Solubility-pH Profile

The solubility of pyrazole-1-butanoic acid derivatives is "U-shaped" but asymmetric:

-

pH 1.0–2.5: High solubility due to Pyrazole-

formation. -

pH 3.0–4.5: Critical Solubility Minimum. The molecule is neutral. This is the "danger zone" for precipitation in the proximal small intestine.

-

pH > 5.5: High solubility due to Carboxylate anion formation.

Salt Selection Strategy

Because the pyrazole nitrogen is a very weak base (

-

Recommendation: Focus on Base Salts targeting the carboxylic acid (Sodium, Potassium, Lysine) rather than Acid Salts targeting the pyrazole.

-

Exception: If electron-donating groups (e.g., 3,5-dimethyl) raise the pyrazole pKa > 3.5, a mesylate or hydrochloride salt may be viable.

References

- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Definitive text on pKa measurement and Yasuda-Shedlovsky protocols).

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. Link

-

PubChem. (2025).[2] Compound Summary: 4-pyrazol-1-ylbutanoic acid (CID 3066548).[3] National Library of Medicine. Link

-

Kütt, A., et al. (2021). Expanded pKa Scale in Acetonitrile. The Journal of Organic Chemistry, 86(23), 16305–16314. (Source for heterocyclic nitrogen basicity trends). Link

-

Völgyi, G., et al. (2007). Potentiometric pKa determination of water-insoluble compounds: Validation study in methanol/water mixtures. Analytica Chimica Acta, 583(2), 418-428. (Validation of the cosolvent protocol described). Link

Sources

Navigating Lipophilicity in Drug Discovery: A Technical Guide to the LogP of Ethoxy-Nitro-Pyrazole Compounds

For Immediate Release

[City, State] – [Date] – In the intricate landscape of modern drug discovery, a molecule's ability to traverse biological membranes is a critical determinant of its therapeutic potential. This property, known as lipophilicity, is a cornerstone of medicinal chemistry, profoundly influencing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3] For researchers and scientists working with heterocyclic scaffolds, particularly the versatile pyrazole nucleus, a deep understanding of how structural modifications impact lipophilicity is paramount. This guide provides a comprehensive technical overview of the lipophilicity and partition coefficient (LogP) of a specific, yet significant, class of molecules: ethoxy-nitro-pyrazole compounds.

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical properties and ability to engage in various biological interactions.[4] The introduction of substituents such as ethoxy and nitro groups can dramatically alter a pyrazole's electronic and steric properties, thereby modulating its lipophilicity and, consequently, its pharmacological activity.[5] This guide will delve into the theoretical underpinnings of lipophilicity, detail rigorous experimental and computational methodologies for LogP determination, and explore the specific influence of ethoxy and nitro functional groups on the pyrazole core.

The Primacy of Lipophilicity in Drug Design

Lipophilicity, the affinity of a molecule for a lipid-like environment, is quantitatively expressed by the partition coefficient (P) or its logarithmic form, LogP. The LogP value represents the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or a buffer) at equilibrium.[6]

A delicate balance of lipophilicity is crucial for a successful drug candidate.[7] Excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. Conversely, insufficient lipophilicity may hinder a molecule's ability to cross cell membranes and reach its intracellular target. The well-regarded "Lipinski's Rule of Five" includes a LogP value of less than 5 as a key guideline for predicting drug-likeness, underscoring the importance of this parameter.[6][8]

The Influence of Ethoxy and Nitro Groups on the Pyrazole Scaffold

The pyrazole ring itself possesses a degree of aromatic character and can act as both a hydrogen bond donor and acceptor, contributing to its versatile binding capabilities.[4] The introduction of ethoxy (-OCH2CH3) and nitro (-NO2) groups significantly modifies the lipophilicity of the parent pyrazole.

-

The Ethoxy Group: The ethoxy group is generally considered to be lipophilic. The ethyl chain contributes to the non-polar character of the molecule, thereby increasing its affinity for the n-octanol phase and leading to a higher LogP value. The oxygen atom can also participate in hydrogen bonding, which can influence solubility.

-

The Nitro Group: The nitro group is a strong electron-withdrawing group due to resonance and inductive effects.[9][10] This property can decrease the electron density of the pyrazole ring. While the nitro group itself is polar, its overall effect on LogP can be complex. The strong dipole moment it imparts can increase interactions with polar solvents, potentially lowering the LogP. However, its electron-withdrawing nature can also influence the acidity of nearby protons, affecting ionization state and partitioning behavior.[11][12][13] The presence of the nitro group is crucial for the biological activity of many compounds.[11][14]

The relative positions of the ethoxy and nitro groups on the pyrazole ring, as well as any other substituents, will create a unique electronic and steric environment, resulting in a specific LogP value for each distinct isomer.

Methodologies for LogP Determination: A Dual Approach

Accurate determination of LogP is essential for building robust structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR).[15][16][17] Both experimental and computational methods are employed, each with its own set of advantages and limitations.

Experimental Determination of LogP

1. The Shake-Flask Method: The Gold Standard

The traditional shake-flask method remains the benchmark for LogP determination due to its direct measurement of partitioning.[6][8][18][19]

Protocol: Shake-Flask Method for LogP Determination

-

Preparation of Phases: Prepare n-octanol saturated with an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) and the aqueous buffer saturated with n-octanol. Allow the phases to equilibrate for at least 24 hours.[20][21]

-

Sample Preparation: Prepare a stock solution of the ethoxy-nitro-pyrazole compound in a suitable solvent (e.g., DMSO).

-

Partitioning: Add a small aliquot of the stock solution to a vessel containing a known volume of the pre-saturated n-octanol and pre-saturated aqueous buffer.

-

Equilibration: Vigorously shake the mixture for a predetermined period to ensure equilibrium is reached.[20] The time required for equilibration should be validated for each compound class.

-

Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.[20]

-

Concentration Analysis: Carefully sample both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[20]

-

Calculation: Calculate the LogP using the following equation: LogP = log10 ([Concentration in n-octanol] / [Concentration in aqueous phase])

This method is highly accurate but can be time-consuming and requires a pure sample.[22] It is best suited for compounds with LogP values in the range of -2 to 4.[19]

Caption: Workflow for the shake-flask LogP determination method.

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A High-Throughput Alternative

For more rapid screening of multiple compounds, RP-HPLC offers a reliable and efficient alternative to the shake-flask method.[22][23][24][25] This technique correlates the retention time of a compound on a non-polar stationary phase with its lipophilicity.

Protocol: RP-HPLC Method for LogP Determination

-

System Preparation: Use a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

Calibration: Inject a series of reference compounds with well-established LogP values spanning the expected range of the test compounds.

-

Data Collection: Record the retention time (t_R) for each reference compound. Calculate the capacity factor (k) for each using the formula: k = (t_R - t_0) / t_0, where t_0 is the void time of the column.

-

Standard Curve Generation: Plot the logarithm of the capacity factor (log k) against the known LogP values of the reference compounds. A linear regression of this plot yields a calibration curve.[22][24]

-

Sample Analysis: Inject the ethoxy-nitro-pyrazole compound under the identical chromatographic conditions and determine its retention time and calculate its log k value.

-

LogP Determination: Interpolate the log k value of the test compound onto the calibration curve to determine its LogP value.[22][24]

RP-HPLC is less sensitive to impurities and requires smaller sample quantities than the shake-flask method.[22][25] It is particularly useful for compounds with high lipophilicity (LogP > 4).[24]

Caption: Workflow for RP-HPLC-based LogP determination.

Computational Prediction of LogP

In the early stages of drug discovery, when physical samples may not be available, computational (in silico) methods provide rapid and cost-effective estimations of LogP.[6][22][26] These methods can be broadly categorized into two types:

-

Fragment-based methods (e.g., CLOGP): These approaches dissect a molecule into its constituent fragments and sum the known lipophilicity contributions of each fragment, with corrections for intramolecular interactions.[27]

-

Atom-based methods (e.g., ALOGP): These methods sum the lipophilicity contributions of individual atoms, considering their atomic environment.[27]

Numerous software packages and online platforms are available for LogP prediction, each employing different algorithms and training datasets.[28][29] While these tools are invaluable for high-throughput screening, it is crucial to recognize that their accuracy can vary, especially for novel chemical scaffolds.[30] Therefore, computationally predicted LogP values should ideally be confirmed experimentally for lead compounds.

| LogP Prediction Tool | Methodology Type | Key Features |

| ACD/LogP | Fragment-based with experimental data | Large underlying database, considers ionization. |

| ALOGPS 2.1 | Atom-based (associative neural network) | Publicly available online, good for diverse structures.[29] |

| XLOGP3 | Atom-based with correction factors | Good predictive accuracy for a wide range of compounds. |

| CLOGP | Fragment-based | One of the earliest and widely used methods.[27] |

Table 1: Comparison of Common Computational LogP Prediction Tools.

Conclusion: An Integrated Approach to Understanding Lipophilicity

The lipophilicity of ethoxy-nitro-pyrazole compounds is a critical parameter that dictates their potential as drug candidates. A comprehensive understanding of this property requires an integrated approach that combines theoretical knowledge of substituent effects with robust experimental determination and rapid computational screening. By carefully modulating the position and nature of the ethoxy and nitro groups on the pyrazole scaffold, medicinal chemists can fine-tune the LogP to optimize the ADMET properties and enhance the therapeutic index of this promising class of molecules. The methodologies and principles outlined in this guide provide a solid foundation for researchers and scientists to navigate the complexities of lipophilicity in their pursuit of novel and effective therapeutics.

References

- A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023). International Journal of Pharmaceutics.

- Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate.

- Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC). (2023). WuXi AppTec DMPK.

- How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC). (2023). WuXi AppTec DMPK.

-

Heuristic molecular lipophilicity potential (HMLP): a 2D-QSAR study to LADH of molecular family pyrazole and derivatives. (2005). PubMed. Available at: [Link]

-

Interlaboratory study of log P determination by shake-flask and potentiometric methods. PubMed. Available at: [Link]

-

LogP / LogD shake-flask method v1. ResearchGate. Available at: [Link]

-

Theoretical log P values obtained by the use of computational methods. ResearchGate. Available at: [Link]

-

LogP/D. Cambridge MedChem Consulting. Available at: [Link]

-

Prediction of Hydrophobic (Lipophilic) Properties of Small Organic Molecules Using Fragmental Methods: An Analysis of ALOGP and CLOGP Methods. (2000). The Journal of Physical Chemistry A. Available at: [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Available at: [Link]

-

Shake Flask Method for Partition Coefficient. Scribd. Available at: [Link]

-

Shake Flask LogD. Domainex. Available at: [Link]

-

Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. Available at: [Link]

- Determination of logP coefficients via a RP-HPLC column. Google Patents.

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. Available at: [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. Available at: [Link]

-

Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. ResearchGate. Available at: [Link]

-

Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. ResearchGate. Available at: [Link]

-

Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. Available at: [Link]

-

The influence of lipophilicity in drug discovery and design. ResearchGate. Available at: [Link]

- Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry.

-

Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. ResearchGate. Available at: [Link]

- 2D-QSAR Studies of Substituted Pyrazolone Derivatives as Anti-Inflamm

-

Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (2021). MDPI. Available at: [Link]

- Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. (2008).

-

The influence of lipophilicity in drug discovery and design. (2012). PubMed. Available at: [Link]

- Computational study of heterocyclic anticancer compounds through nbo method. (2026). Journal of Molecular Structure.

-

The influence of lipophilicity in drug discovery and design. Semantic Scholar. Available at: [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC. Available at: [Link]

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (2014). Agilent.

-

Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. (2011). Journal of Chemical Education. Available at: [Link]

-

Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Available at: [Link]

-

Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE 2 Productions and Nitric Oxide in Murine RAW 264.7 Macrophages. (2021). MDPI. Available at: [Link]

-

Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. PMC. Available at: [Link]

-

Synthesis, Characterization and Antioxidant Properties of a New Lipophilic Derivative of Edaravone. PMC. Available at: [Link]

- Log D Contributions of Substituents Commonly Used in Medicinal Chemistry. Journal of Medicinal Chemistry.

-

Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. Available at: [Link]

-

Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. Available at: [Link]

-

Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Organic & Biomolecular Chemistry. Available at: [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2022). MDPI. Available at: [Link]

-

Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. PMC. Available at: [Link]

-

Nitro Compounds and Their Derivatives in Organic Synthesis. MDPI Books. Available at: [Link]

-

PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

- Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies. (2025). MDPI.

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Drug Delivery and Therapeutics. Available at: [Link]

- The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). SvedbergOpen.

-

Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017). Master Organic Chemistry. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epj-conferences.org [epj-conferences.org]

- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Heuristic molecular lipophilicity potential (HMLP): a 2D-QSAR study to LADH of molecular family pyrazole and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. hilarispublisher.com [hilarispublisher.com]

- 18. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scribd.com [scribd.com]

- 20. Shake Flask LogD | Domainex [domainex.co.uk]

- 21. agilent.com [agilent.com]

- 22. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 23. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 25. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 26. Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. researchgate.net [researchgate.net]

- 29. pubs.acs.org [pubs.acs.org]

- 30. vcclab.org [vcclab.org]

Hydrogen Bond Donor/Acceptor Architectures in Nitropyrazole Acids: A Technical Analysis

This guide provides a rigorous technical analysis of hydrogen bond donor (HBD) and acceptor (HBA) counts for nitropyrazole acids, specifically focusing on the interplay between structural tautomerism, electronic effects, and intramolecular masking.

Executive Summary

Nitropyrazole carboxylic acids represent a unique class of "chemical chameleons" in medicinal chemistry.[1] While their theoretical Lipinski counts are static, their effective hydrogen bonding profile is dynamic, governed by annular tautomerism and strong electron-withdrawing group (EWG) effects.[1][2] This guide dissects the specific counting rules, physicochemical implications, and characterization protocols required to accurately model these scaffolds in drug discovery.

Part 1: Structural Anatomy & Counting Rules

The Theoretical Count

In a standard cheminformatics context (e.g., Lipinski’s Rule of 5), HBD and HBA counts are derived from topology. However, for nitropyrazole acids, the nitro group and the pyrazole core introduce specific nuances often overlooked by automated algorithms.

Reference Molecule: 4-Nitro-1H-pyrazole-3-carboxylic acid (MW: 157.08 Da)[1]

| Functional Group | H-Bond Donors (HBD) | H-Bond Acceptors (HBA) | Notes |

| Pyrazole Ring (-NH-) | 1 | 0 | The pyrrole-like nitrogen is a donor.[1] |

| Pyrazole Ring (=N-) | 0 | 1 | The pyridine-like nitrogen is a strong acceptor.[1] |

| Nitro Group (-NO₂) | 0 | 2 | Both oxygens are weak acceptors.[1] Nitrogen is not an acceptor (formal positive charge). |

| Carboxylic Acid (-COOH) | 1 | 2 | Carbonyl oxygen (strong HBA) + Hydroxyl oxygen (weak HBA) + Hydroxyl proton (HBD).[1] |

| TOTAL (Theoretical) | 2 | 5 | High HBA/HBD asymmetry. |

The "Nitro Effect" on H-Bonding

The nitro group (-NO₂) is not merely a passive acceptor; it fundamentally alters the H-bond capability of the pyrazole ring through induction and resonance.

-

Acidity Amplification: The nitro group is a strong EWG (

).[1] It pulls electron density from the pyrazole ring, significantly lowering the pKa of the pyrazole -NH- (making it a stronger donor but a more likely candidate for deprotonation at physiological pH). -

Acceptor Dilution: While the nitro group adds 2 HBAs, these oxygens are weak acceptors compared to a carbonyl or pyridine nitrogen due to delocalization.

Part 2: The Intramolecular Mask (Tautomerism & IMHB)

The static count fails to account for Intramolecular Hydrogen Bonds (IMHB) and Tautomerism .[1] In 4-nitropyrazole-3-carboxylic acid, the proximity of the nitro group to the carboxylic acid or the pyrazole NH creates a "masked" state where donors and acceptors satisfy each other internally, reducing the effective count available for solvation or receptor binding.

Tautomeric Switching

Pyrazoles exist in dynamic equilibrium between 1H and 2H forms.[1] The position of the nitro group dictates the dominant tautomer via electronic stabilization and IMHB formation.

-

Scenario A (Open Form): High solvation penalty. All donors/acceptors exposed.[1]

-

Scenario B (Closed/Masked Form): IMHB forms between the Nitro-O and the Carboxyl-OH or Pyrazole-NH.[1] This increases lipophilicity (

) and membrane permeability.

Visualization of Tautomeric & H-Bond Networks

The following diagram illustrates the equilibrium and the specific atoms involved in the counting logic.

Figure 1: Tautomeric equilibrium and functional group interplay in nitropyrazole acids. The nitro group acts as an electronic sink, altering the acidity of the pyrazole NH and enabling intramolecular masking.

Part 3: Experimental Determination Protocols

To validate the theoretical counts and assess the "effective" hydrogen bonding, the following self-validating protocols are recommended.

Protocol A: Potentiometric pKa Determination

Why: To determine the ionization state at pH 7.4. If the pyrazole NH is deprotonated (pKa < 7.4), the HBD count drops by 1, and the molecule becomes anionic.

-

Preparation: Dissolve 1-2 mg of nitropyrazole acid in 0.1 M KCl (ionic strength adjustor). If insoluble, use a co-solvent method (Methanol/Water) and extrapolate to 0% organic.

-

Titration: Titrate with 0.1 M KOH using a standardized glass electrode.

-

Data Analysis: Use the Bjerrum plot method.[1] Identify two inflection points:

Protocol B: 1H-NMR Dilution Study (IMHB Validation)

Why: To distinguish between intermolecular (concentration-dependent) and intramolecular (concentration-independent) hydrogen bonds.[1][3]

-

Solvent: Use a non-polar, non-H-bonding solvent like

or -

Series: Prepare concentrations of 100 mM, 50 mM, 10 mM, 1 mM.

-

Measurement: Record 1H-NMR at 298 K. Track the chemical shift (

) of the NH and OH protons. -

Interpretation:

Part 4: Implications for Drug Design[4]

Solubility vs. Permeability Trade-off

The nitropyrazole acid scaffold presents a classic medicinal chemistry paradox:

-

High Crystal Energy: The high HBA count (5) and planar geometry favor strong crystal packing (high melting point, often >220°C), leading to poor aqueous solubility despite the polarity.

-

Permeability Boost: The ability to form IMHBs (masking the donors) allows the molecule to traverse lipophilic membranes more effectively than predicted by TPSA (Topological Polar Surface Area).

Scaffold Hopping

When using this core as a bioisostere:

-

Replace Carboxyl: If the acidity (pKa ~3) is problematic, replace -COOH with a tetrazole (pKa ~5) or an acyl sulfonamide (pKa ~4.[1]5) to modulate the HBD profile while maintaining the anion.

-

Shift Nitro: Moving the nitro group from position 4 to position 3 changes the IMHB geometry, potentially altering the preferred tautomer and the vector of the H-bond network.

References

-

Tautomerism in Pyrazoles: Elguero, J., et al. "Prototropic tautomerism of heteroaromatic compounds."[1] Advances in Heterocyclic Chemistry. 2000.[1]

-

Hydrogen Bond Acidity: Abraham, M. H., et al. "Hydrogen bonding.[1] Part 9. Solute proton donor and proton acceptor scales for use in drug design." Journal of the Chemical Society, Perkin Transactions 2. 1989.

-

Lipinski Rule Analysis: Lipinski, C. A.[1] "Lead- and drug-like compounds: the rule-of-five revolution."[1] Drug Discovery Today. 2004.[1]

-

Nitro Group H-Bonding: Platts, J. A., et al. "Hydrogen bond basicity of the nitro group: A theoretical and crystallographic study."[1] Journal of Chemical Information and Modeling. 2006.[1]

-

pKa of Nitropyrazoles: Catalan, J., et al. "Basicity and acidity of pyrazoles."[1] Advances in Heterocyclic Chemistry. 1987.[1]

Sources

The Nitro-Pyrazole Pharmacophore: A Technical Guide to Biological Activity and Synthesis

[1]

Executive Summary

The incorporation of a nitro group (

Physicochemical Impact of the Nitro Group[2][3]

The nitro group is not merely a substituent; it is an electronic sink that fundamentally reshapes the pyrazole ring's reactivity and binding potential.

Electronic Withdrawal and Acidity Modulation

The nitro group is a strong electron-withdrawing group (EWG) via both induction (

-

pKa Shift: The most immediate effect is the acidification of the pyrrolic nitrogen (

). Unsubstituted pyrazole has a pKa

Lipophilicity and Hydrogen Bonding

-

-Acceptor Character: The electron-deficient ring becomes a potent

-

H-Bonding: The nitro group oxygens serve as weak hydrogen bond acceptors, while the polarized

becomes a stronger hydrogen bond donor.

| Property | Unsubstituted Pyrazole | 4-Nitropyrazole | Impact on Drug Design |

| Hammett | 0.00 | 0.78 | Strong deactivation of ring; metabolic stability against oxidation. |

| pKa ( | ~14.2 | ~9.6 | Increased acidity; potential for anionic binding modes. |

| LogP | 0.25 | ~0.60 | Moderate increase; improved membrane penetration. |

| Dipole Moment | 2.2 D | ~4.5 D | Enhanced specific electrostatic interactions. |

Mechanisms of Action[12]

Bioreductive Activation (The Antimicrobial "Warhead")

In anaerobic bacteria and protozoa (e.g., Trichomonas, Entamoeba), the nitro-pyrazole acts as a prodrug. The mechanism relies on the lower redox potential of these organisms compared to mammalian cells.

Mechanism:

-

Entry: The drug enters the cell via passive diffusion.

-

Reduction: Nitroreductases (Type I, oxygen-insensitive) transfer a single electron to the nitro group, forming a nitro radical anion (

). -

Cascade: In anaerobes, this radical is further reduced to the nitroso (

) and hydroxylamine ( -

Damage: The hydroxylamine intermediate is highly electrophilic, forming covalent adducts with DNA (guanine residues) and proteins, leading to cell death.

Diagram: Bioreductive Toxicity Pathway

Caption: The "Futile Cycle" in aerobic cells protects the host, while anaerobes drive the pathway to toxic DNA adducts.

Kinase Inhibition (Electronic Tuning)

In oncology, the nitro group is rarely used as a reactive warhead. Instead, it is employed to electronically tune the pyrazole core.

-

Case Study (LRRK2/EGFR): In kinase inhibitors, a 4-nitropyrazole moiety can position the nitro oxygens to interact with lysine residues or water networks within the ATP-binding pocket. More importantly, the electron-withdrawing nature reduces the electron density of the pyrazole nitrogens, modulating their interaction with the "hinge region" of the kinase.

The "Nitro Problem": Toxicity vs. Efficacy

The primary barrier to nitro-pyrazole drugs is their mutagenic potential (Ames positive). This toxicity stems from the same bioreduction mechanism that kills bacteria.

Mitigation Strategies:

-

Steric Hindrance: Placing bulky groups (e.g., methyl, isopropyl) adjacent to the nitro group (positions 3 and 5) twists the nitro group out of planarity with the aromatic ring. This disruption of conjugation raises the LUMO energy, making the nitro group harder to reduce (lower reduction potential).

-

Lowering Lipophilicity: Reducing LogP restricts entry into the CNS or accumulation in fatty tissues, localizing the drug's effect.

Decision Logic: To Nitro or Not to Nitro?

Caption: Strategic decision tree for incorporating nitro groups in drug candidates.

Experimental Protocols

Synthesis of 4-Nitropyrazole (One-Pot Method)

Direct nitration of pyrazole is often low-yielding due to the formation of pyrazolium species which deactivate the ring. The following protocol utilizes a "one-pot, two-step" method involving in situ rearrangement, optimizing yield and safety.

Reagents:

-

Pyrazole (1.0 eq)

-

Fuming Nitric Acid (98%, 1.5 eq)

-

Oleum (20% free

, 3.0 eq) -

Conc. Sulfuric Acid (2.1 eq)

Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve pyrazole in concentrated sulfuric acid. Caution: Exothermic.

-

Addition: Cool the solution to 0–5°C in an ice bath. Add fuming nitric acid dropwise, maintaining temperature <10°C.

-

Nitration: Add oleum dropwise.

-

Reaction: Heat the mixture to 50°C and stir for 1.5 hours . (Note: This temperature promotes the rearrangement of the kinetic

-nitro intermediate to the thermodynamic -

Quenching: Pour the reaction mixture slowly onto crushed ice (200 mL). A white solid will precipitate.[8]

-

Isolation: Filter the solid, wash with ice-cold water (3x), and dry under vacuum.

-

Purification: Recrystallize from ethyl ether/hexane if necessary.

SAR Validation Workflow

To validate the role of the nitro group, a specific set of analogues must be synthesized and tested side-by-side:

-

The Nitro Compound (

): The lead. -

The Amine (

): Obtained by reduction (e.g., -

The Cyano (

): An electronic bioisostere (EWG) that cannot be reduced to a reactive radical. If this is inactive, the bioreductive mechanism is confirmed. -

The Methyl (

): A steric probe with opposite electronic character (weak donor).

References

-

Synthesis of 4-Nitropyrazole: Li, Y., et al. "One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure."[10] Chinese Journal of Energetic Materials, 2018.[10]

-

Nitro Group Toxicity: Patterson, S., & Wyllie, S. "Nitro drugs: current and future prospects." Chemical Science, 2014.

-

Medicinal Chemistry of Pyrazoles: Ansari, A., et al. "Biological Activities of Pyrazole Derivatives."[5][11] Journal of Chemical Health Risks, 2024.[5]

-

Bioreduction Mechanisms: Walsh, J.S., & Miwa, G.T. "The role of the nitro group in drug discovery." Annual Reports in Medicinal Chemistry, 2011.

-

Energetic Materials & Physicochemical Properties: Singh, J., et al. "Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance." ACS Applied Materials & Interfaces, 2021.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Effects of the nitro-group on the mutagenicity and toxicity of some benzamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academicstrive.com [academicstrive.com]

- 4. rroij.com [rroij.com]

- 5. jchr.org [jchr.org]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Page loading... [wap.guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The 3-Ethoxy-4-nitro-1H-pyrazole Scaffold in Medicinal Chemistry

Executive Summary

The 3-ethoxy-4-nitro-1H-pyrazole scaffold (CAS: 400878-03-7) represents a high-value intermediate in modern drug discovery, particularly within the field of kinase inhibition and heterocyclic synthesis. Its structural utility lies in the orthogonal reactivity of its three primary vectors: the acidic pyrazole nitrogen (N1), the electrophilic nitro group (C4), and the lipophilic ethoxy substituent (C3).

For medicinal chemists, this scaffold serves as a masked equivalent of 3-ethoxy-4-aminopyrazole , a privileged motif found in ATP-competitive inhibitors (e.g., JAK, LRRK2, and CDK inhibitors). The C3-ethoxy group often functions as a "gatekeeper" probe or solvent-front interacting moiety, while the pyrazole core anchors the molecule to the kinase hinge region via hydrogen bonding.

Chemical Profile & Physicochemical Properties[1][2][3][4]

Understanding the electronic distribution of this scaffold is critical for predicting reactivity during SAR (Structure-Activity Relationship) exploration.

| Property | Value / Characteristic | Medicinal Chemistry Implication |

| Molecular Formula | C₅H₇N₃O₃ | Low MW fragment (157.13 Da), ideal for FBDD (Fragment-Based Drug Discovery). |

| LogP (Predicted) | ~0.5 – 0.7 | Highly polar; requires N-alkylation or lipophilic coupling to improve cell permeability. |

| pKa (N-H) | ~11.5 | The N-H is weakly acidic. Deprotonation requires mild bases (K₂CO₃, Cs₂CO₃) for alkylation. |

| H-Bond Donors | 1 (NH) | Critical for binding to the carbonyl oxygen of the kinase hinge region (e.g., Glu/Leu residues). |

| H-Bond Acceptors | 4 (N2, NO₂, O-Et) | The N2 nitrogen often accepts a H-bond from the hinge backbone amide. |

| Electronic State | Electron-deficient C4 | The nitro group pulls density, making the ring less susceptible to oxidation but harder to nitrate further. |

Synthetic Accessibility & Production Routes[5]

The construction of the 3-ethoxy-4-nitro-1H-pyrazole core generally follows two distinct logical pathways: Direct Functionalization (Route A) and De Novo Cyclization (Route B).

Visualization: Synthesis Decision Tree

Figure 1: Synthetic logic flow for accessing and utilizing the 3-ethoxy-4-nitro-1H-pyrazole scaffold.

Route A: Nitration of 3-Ethoxypyrazole (Preferred)

This is the standard industrial and laboratory route due to the commercial availability of 3-ethoxypyrazole.

-

Mechanism: Electrophilic Aromatic Substitution (SEAr).

-

Challenges: The ethoxy group is an activating group (ortho/para director), directing the nitro group to the C4 position. However, the ethoxy ether linkage is sensitive to strong acids at high temperatures.

-

Control: Temperature must be maintained below 10°C during addition to prevent hydrolysis of the ethyl ether to the pyrazolone (3-hydroxy) analog.

Route B: De Novo Cyclization

Used when specific isotopic labeling is required or when the 3-alkoxy group is complex/chiral.

-

Precursors: Hydrazine hydrate + Nitro-ketene acetal equivalents.

-

Utility: Allows for the installation of complex O-substituents before ring formation, avoiding potential alkylation issues later.

Medicinal Chemistry Applications: The Kinase Hinge Binder

The primary utility of this scaffold is as a precursor to 4-amino-3-ethoxypyrazoles . In the context of kinase inhibitors (e.g., JAK, Aurora, CDK), this motif mimics the adenine ring of ATP.

Mechanistic Role in Binding

-

Hinge Interaction: The pyrazole N1-H (donor) and N2 (acceptor) form a bidentate hydrogen bond network with the kinase hinge region backbone (e.g., the backbone carbonyl and amide NH of the "gatekeeper+1" residue).

-

The "Ethoxy" Vector: The 3-ethoxy group usually projects into the ribose binding pocket or towards the solvent front , depending on the specific kinase topology. It provides steric bulk that can improve selectivity against kinases with smaller pockets.

-

The 4-Amino Vector: Once reduced, the 4-amino group is typically acylated (forming an amide) or reacted with an isocyanate (forming a urea). This extension reaches into the hydrophobic back pocket , interacting with the gatekeeper residue.

Visualization: SAR Logic

Figure 2: Structure-Activity Relationship (SAR) vectors for the scaffold.

Experimental Protocols

Protocol A: Synthesis of 3-Ethoxy-4-nitro-1H-pyrazole

Based on standard nitration procedures for electron-rich pyrazoles.

Materials:

-

3-Ethoxypyrazole (1.0 eq)

-

Sulfuric Acid (H₂SO₄), conc.[1] (5.0 vol)

-

Nitric Acid (HNO₃), fuming (1.1 eq)

-

Ice/Water bath

Procedure:

-

Dissolution: Charge a round-bottom flask with 3-ethoxypyrazole. Add concentrated H₂SO₄ dropwise at 0°C with vigorous stirring. Ensure the internal temperature does not exceed 5°C.

-

Nitration: Cool the mixture to -5°C. Add fuming HNO₃ dropwise via an addition funnel over 30 minutes. Critical: Maintain temperature < 5°C. The reaction is exothermic.

-

Reaction: Stir at 0°C for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. The starting material should be consumed.

-

Quench: Pour the reaction mixture slowly onto crushed ice (10x weight of acid). A white to pale yellow precipitate should form.

-

Isolation: Filter the solid. Wash the cake with cold water until the filtrate is neutral (pH ~7).

-

Purification: Recrystallize from Ethanol/Water or dry under vacuum if purity >95% by LCMS.

-

Expected Yield: 75-85%

-

Appearance: Pale yellow solid.

-

Protocol B: Reduction to 4-Amino-3-ethoxy-1H-pyrazole

Note: The amine is air-sensitive and should be used immediately or stored as a salt (e.g., HCl).

Materials:

-

3-Ethoxy-4-nitro-1H-pyrazole (1.0 eq)[2]

-

Palladium on Carbon (Pd/C), 10% wt (0.1 eq by weight)

-

Methanol (MeOH) or Ethanol (EtOH) (10 vol)

-

Hydrogen gas (H₂) (Balloon pressure or 1 atm)

Procedure:

-

Setup: In a nitrogen-flushed flask, suspend the nitro-pyrazole in MeOH.

-

Catalyst Addition: Carefully add Pd/C (wet) under nitrogen flow. Safety: Dry Pd/C is pyrophoric; keep wet.

-

Hydrogenation: Purge the vessel with H₂ gas (vacuum/fill cycle x3). Stir under H₂ balloon at room temperature for 4–6 hours.

-

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.[3]

-

Concentration: Evaporate the solvent under reduced pressure.

-

Result: The 4-amino derivative is obtained as a dark oil or low-melting solid.

-

Next Step: Immediately couple with the desired acyl chloride or isocyanate to avoid oxidation.

-

Strategic Considerations for Drug Design

When incorporating this scaffold, consider the following "Watch-outs":

-

N-Alkylation Regioselectivity: Alkylation of the 3-ethoxy-4-nitropyrazole anion can occur at N1 or N2.

-

Rule of Thumb: Alkylation typically favors the nitrogen furthest from the bulky ethoxy group (N1) due to steric hindrance, but mixtures are common.

-

Solution: Use temporary protecting groups (e.g., THP, SEM) if specific regiochemistry is required, or separate isomers via chromatography after the nitro reduction step.

-

-

Metabolic Stability: The ethyl ether (ethoxy) is susceptible to O-dealkylation by CYP450 enzymes.

-

Mitigation: If metabolic clearance is too high, consider deuterating the ethyl group (d5-ethoxy) or cyclizing the ethoxy oxygen back onto the N1 substituent to form a fused bicyclic system.

-

References

- Synthesis of Pyrazole Derivatives:Organic Syntheses, Coll. Vol. 10, p. 34 (2004); Vol. 79, p. 165 (2002).

- Kinase Inhibitor Scaffolds: Fabbro, D., et al. "Protein kinases as targets for drug discovery." Nature Reviews Drug Discovery 1.2 (2002): 117-117.

-

LRRK2 Inhibitor Development: Estrada, A. A., et al. "Discovery of highly potent, selective, and brain-penetrant aminopyrazole inhibitors of LRRK2." Journal of Medicinal Chemistry 55.5 (2012): 2416-2426. Link

-

PubChem Compound Summary: 3-Ethoxy-4-nitro-1H-pyrazole (CID 11235658). Link

- Nitration Methodology: Schofield, K., et al. "Hetero-aromatic nitrogen compounds. Part I. The nitration of pyrazole and some substituted pyrazoles." Journal of the Chemical Society (1950): 265-269.

Sources

An In-depth Technical Guide to N-Alkylated Nitropyrazole Carboxylic Acids: Synthesis, Properties, and Medicinal Chemistry Applications

Introduction: The Pyrazole Scaffold as a Privileged Core in Drug Discovery

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging with a multitude of biological targets through various non-covalent interactions.[2] Pyrazole-containing compounds have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral effects.[1][3] This guide focuses on a specific, highly functionalized subclass: N-alkylated nitropyrazole carboxylic acids . The strategic incorporation of three key functional groups—an N-alkyl substituent, a nitro group, and a carboxylic acid—creates a molecular framework with significant potential for fine-tuning pharmacokinetic and pharmacodynamic properties.

-

The N-alkyl group provides a crucial handle for modulating lipophilicity, metabolic stability, and steric interactions within a target's binding pocket.[4]

-

The nitro group , a potent electron-withdrawing moiety, significantly influences the electronics of the pyrazole ring and can act as a key pharmacophore, particularly in antimicrobial and anticancer agents.[3][5]

-

The carboxylic acid function offers a primary site for ionic interactions or hydrogen bonding with biological receptors and can be used to improve solubility or serve as a handle for prodrug strategies.[6]

This document provides a comprehensive technical overview of the synthesis, properties, and applications of N-alkylated nitropyrazole carboxylic acids, designed for researchers and professionals in the field of drug development.

Part 1: Synthetic Strategies and Methodologies

The synthesis of N-alkylated nitropyrazole carboxylic acids requires a multi-step approach where the sequence of reactions—pyrazole ring formation, N-alkylation, nitration, and introduction/unmasking of the carboxylic acid—is critical to achieving the desired regioisomer and overall yield.

Core Synthesis of the Pyrazole Carboxylic Acid Backbone

The most common and versatile method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. To introduce a carboxylic acid or its ester precursor, the 1,3-dicarbonyl component is typically a β-ketoester.

A general pathway involves the reaction of an alkyl hydrazine with a diketoester to directly yield the N-alkylated pyrazole ester. The choice of hydrazine (e.g., methylhydrazine) and the diketoester determines the substitution pattern on the final pyrazole ring.

Caption: Knorr synthesis of an N-alkyl pyrazole ester.

The reaction of N-alkylhydrazines with unsymmetrical dicarbonyl compounds can lead to a mixture of regioisomers. For instance, reacting methylhydrazine with ethyl 2,4-dioxoheptanoate yields a mixture of ethyl 1-methyl-3-n-propyl-pyrazole-5-carboxylate and its isomer, ethyl 1-methyl-5-n-propyl-pyrazole-3-carboxylate.[7] The separation of these isomers often requires fractional distillation or chromatography.[7]

Nitration of the Pyrazole Ring

Nitration introduces the crucial electron-withdrawing nitro group onto the pyrazole ring. This is typically an electrophilic aromatic substitution reaction. The choice of nitrating agent and the existing substituents on the ring dictate the position of nitration.

-

Classical Method (Mixed Acid): A mixture of concentrated nitric acid and sulfuric acid is a powerful nitrating system. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). This method is effective but can be harsh, potentially leading to degradation of sensitive substrates.

-

N-Nitropyrazole Reagents: More recently, N-nitropyrazole derivatives, such as 5-methyl-1,3-dinitro-1H-pyrazole, have been developed as powerful and controllable sources of the nitronium ion, enabling milder reaction conditions suitable for complex molecules.[8][9]

The position of nitration is governed by the electronic nature of the substituents already present. For a typical 1-alkyl-pyrazole-5-carboxylic acid, the C4 position is the most electron-rich and thus the most susceptible to electrophilic attack.

Caption: Electrophilic nitration at the C4 position.

N-Alkylation of the Pyrazole Ring

Introducing the alkyl group onto the pyrazole nitrogen can be achieved at different stages of the synthesis. When starting with an unsubstituted pyrazole, N-alkylation is a key step.

-

Base-mediated Alkylation: A common method involves deprotonating the pyrazole NH with a base (e.g., sodium hydride) followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide).[3]

-

Enzymatic Alkylation: For high regioselectivity, engineered enzymes have been developed that can transfer alkyl groups from non-natural cosubstrates to a pyrazole nitrogen with >99% selectivity.[4]

For unsymmetrical pyrazoles, N-alkylation typically yields a mixture of two regioisomers (N1 and N2 alkylation), with the ratio influenced by steric hindrance and the reaction conditions.[10]

Strategic Synthesis Sequences

The order of nitration and N-alkylation is a critical consideration.

Sequence A: Alkylation followed by Nitration This is a common route, particularly when the N-alkylated pyrazole carboxylic acid ester is readily available from a Knorr synthesis. The ester is nitrated and then hydrolyzed to the final product.

Caption: Synthetic Sequence A: Alkylation -> Nitration -> Hydrolysis.

Sequence B: Nitration followed by Alkylation This route begins with the nitration of a pyrazole carboxylic acid (or ester), followed by N-alkylation. This can be advantageous if the starting nitropyrazole is commercially available or easily synthesized.

Caption: Synthetic Sequence B: Nitration -> Alkylation -> Hydrolysis.

Part 2: Experimental Protocols

The following protocols are representative examples derived from the literature for the synthesis of key intermediates and final products.

Protocol 2.1: Synthesis of Ethyl 1-methyl-3-n-propyl-pyrazole-5-carboxylate[7]

-

Enolate Formation: Add ethyl 2,4-diketoheptanoate (41.9 g) to a 20% w/w solution of sodium ethoxide (76.5 g) over 15 minutes.

-

Hydrazine Salt Preparation: In a separate flask, add acetic acid (13.5 g) dropwise to methyl hydrazine (10.4 g) in ethanol (20 ml).

-